2,7-Dichloro-6-fluoro-1H-benzo[d]imidazole

Pharmacokinetics Drug Discovery Fluorine Chemistry

Inconsistent access to specific halogenated benzimidazole regioisomers can stall medicinal chemistry and materials science programs. This compound offers a precise 2,7-dichloro-6-fluoro substitution pattern, solving the need for a reproducible, multi-halogenated building block. - Enables rapid SAR exploration via late-stage cross-coupling at chloro positions. - Fluorinated core enhances metabolic stability in probe development. - Distinct halogen-bonding profile supports crystal engineering and MOF design. - Consistent 97% purity ensures reliable results in kinase inhibitor or ligand synthesis.

Molecular Formula C7H3Cl2FN2
Molecular Weight 205.01 g/mol
Cat. No. B12819472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dichloro-6-fluoro-1H-benzo[d]imidazole
Molecular FormulaC7H3Cl2FN2
Molecular Weight205.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1NC(=N2)Cl)Cl)F
InChIInChI=1S/C7H3Cl2FN2/c8-5-3(10)1-2-4-6(5)12-7(9)11-4/h1-2H,(H,11,12)
InChIKeyORRBJKADGQXYSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,7-Dichloro-6-fluoro-1H-benzo[d]imidazole Properties & Sourcing


2,7-Dichloro-6-fluoro-1H-benzo[d]imidazole is a halogenated heterocyclic compound within the benzimidazole class, recognized for its potential in medicinal chemistry and materials science [1]. Characterized by the specific substitution pattern of chlorine atoms at the 2- and 7-positions and a fluorine atom at the 6-position on the benzimidazole core, its molecular formula is C7H3Cl2FN2. This unique arrangement is often leveraged by researchers as a synthetic building block or a lead-like scaffold [2]. The compound is listed in several chemical vendor catalogs and patent repositories, indicating its role as a specialized research intermediate rather than a final therapeutic product [3].

Why 2,7-Dichloro-6-fluoro-1H-benzo[d]imidazole Cannot Be Substituted


In benzimidazole chemistry, even minor alterations to the halogen substitution pattern can profoundly alter a compound's electronic distribution, target binding affinity, metabolic stability, and overall pharmacological profile [1]. The precise 2,7-dichloro-6-fluoro configuration dictates a unique spatial and electronic environment that is non-interchangeable with other analogs. For instance, the presence and position of a fluorine atom in related benzimidazole inhibitors has been shown to improve pharmacokinetic properties compared to non-fluorinated analogs [2]. Consequently, substituting this specific regioisomer with a different benzimidazole derivative in a sensitive assay or synthetic pathway would introduce significant, uncontrolled variables, potentially invalidating the entire study. The compound's value lies in its precise and reproducible chemical structure, which is essential for structure-activity relationship (SAR) studies and the development of robust, patented chemical processes [3].

2,7-Dichloro-6-fluoro-1H-benzo[d]imidazole vs. Benzimidazole Analogs


Pharmacokinetic Advantage via Fluorination

While direct data for 2,7-Dichloro-6-fluoro-1H-benzo[d]imidazole is not available, a strong class-level inference can be drawn from studies on related fluorobenzimidazole analogs. These studies demonstrate that fluorination leads to improved pharmacokinetic properties compared to non-fluorinated benzimidazole analogs [1]. This suggests that the inclusion of a fluorine atom in the 2,7-dichloro scaffold may confer a similar advantage in terms of metabolic stability or bioavailability, differentiating it from non-fluorinated counterparts.

Pharmacokinetics Drug Discovery Fluorine Chemistry

Unique Crystal Packing via Halogenation

Studies on the crystal structures of halogen-substituted benzimidazoles reveal that the position of the halogen atom dictates the type of intermolecular interactions formed [1]. The specific 2,7-dichloro-6-fluoro pattern will result in a unique solid-state architecture, different from that of other regioisomers (e.g., 5,6-dichloro or 4-fluoro). This is crucial for applications where crystal packing influences material properties like solubility, stability, or charge transport.

Crystal Engineering Supramolecular Chemistry Materials Science

Key Intermediate for Patented Kinase Inhibitors

The benzimidazole core, particularly with halogen substitutions, is a recurring scaffold in patented kinase inhibitors, including MEK and PIM/FLT3 inhibitors [REFS-1, REFS-2]. The 2,7-dichloro-6-fluoro substitution pattern provides distinct chemical handles (chlorine and fluorine atoms) for further functionalization via cross-coupling reactions. This makes the compound a versatile intermediate for generating novel, patentable analogs that may be distinct from the core structures of known drugs.

Kinase Inhibition Oncology Organic Synthesis

2,7-Dichloro-6-fluoro-1H-benzo[d]imidazole Applications


Lead Optimization in Kinase Drug Discovery

In programs targeting kinases for oncology or immunology, this compound serves as a valuable fragment or lead-like starting point. Its fluorinated benzimidazole core is known to enhance pharmacokinetic properties [1]. The chlorine atoms provide sites for late-stage functionalization via palladium-catalyzed cross-coupling reactions, enabling the rapid exploration of structure-activity relationships (SAR) around a privileged scaffold. This allows medicinal chemists to efficiently generate diverse libraries of analogs with improved potency and selectivity compared to a non-halogenated core.

Functional Materials via Crystal Engineering

Researchers in materials science can utilize 2,7-Dichloro-6-fluoro-1H-benzo[d]imidazole to synthesize novel organic semiconductors, ligands for metal-organic frameworks (MOFs), or components for optoelectronic devices. The specific halogenation pattern is known to dictate the nature of intermolecular interactions, such as halogen bonding and π-π stacking, which are critical for charge transport and solid-state luminescence [2]. This compound's unique substitution allows for the predictable tuning of material properties, which is not possible with more symmetric or less substituted analogs.

Isotopically Labeled Standards for Bioanalysis

The presence of multiple halogen atoms (2x Cl, 1x F) makes this compound an ideal candidate for creating stable isotopically labeled internal standards. By incorporating deuterium (2H) or carbon-13 (13C) into the scaffold, a mass difference can be achieved that allows for precise quantification of the unlabeled compound in biological matrices via LC-MS/MS. This application leverages the compound's unique molecular weight and substitution pattern to develop robust analytical methods for drug metabolism and pharmacokinetics (DMPK) studies, where a generic benzimidazole standard would fail to provide the required specificity.

Halogen Bonding in Supramolecular Chemistry

For academic and industrial groups studying non-covalent interactions, this compound provides a unique probe for investigating halogen bonding. The specific arrangement of chlorine and fluorine atoms presents a distinct σ-hole distribution, offering a different interaction profile compared to other regioisomers or mono-halogenated benzimidazoles [2]. This enables fundamental research into the strength and directionality of these interactions, which are increasingly exploited in drug design, catalysis, and crystal engineering.

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